molecular formula C18H14N4O4 B3848779 1-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea

1-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea

Cat. No.: B3848779
M. Wt: 350.3 g/mol
InChI Key: KQXVNNSXFKCPRE-XDHOZWIPSA-N
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Description

1-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a phenylurea moiety

Preparation Methods

The synthesis of 1-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea typically involves the condensation of 5-(2-nitrophenyl)furan-2-carbaldehyde with phenylurea under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

1-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles such as amines or thiols can replace the nitro group.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .

Scientific Research Applications

1-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s nitrophenyl group is believed to play a crucial role in its bioactivity, potentially through the formation of reactive intermediates that can interact with cellular components. The furan ring and phenylurea moiety may also contribute to its overall activity by stabilizing the compound and facilitating its binding to target molecules .

Comparison with Similar Compounds

Similar compounds to 1-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea include other furan derivatives and nitrophenyl-containing compounds. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

1-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c23-18(20-13-6-2-1-3-7-13)21-19-12-14-10-11-17(26-14)15-8-4-5-9-16(15)22(24)25/h1-12H,(H2,20,21,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXVNNSXFKCPRE-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea

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